N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This specific compound features a complex structure with an ethylpentynyl group and a methylphenyl group attached to the acetamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the Alkyne Group: The ethylpentynyl group can be synthesized through a series of reactions starting from a suitable alkyne precursor.
Acylation Reaction: The acetamide core can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the ethylpentynyl group with the acetamide core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylpent-1-yn-3-yl)-2-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a methyl group.
N-(3-ethylpent-1-yn-3-yl)-2-(3-fluorophenyl)acetamide: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-5-16(6-2,7-3)17-15(18)12-14-10-8-9-13(4)11-14/h1,8-11H,6-7,12H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXGFNNKIMKIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)CC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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